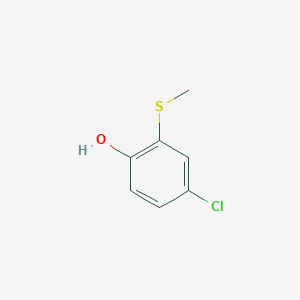

4-Chloro-2-(methylthio)phenol

Cat. No. B8745452

M. Wt: 174.65 g/mol

InChI Key: NUNDJHWAFRVDIO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04599451

Procedure details

A mixture of 4-chlorophenol (15.0 g, 0.12 moles) and cyclohexane (8 ml) was distilled to remove cyclohexane and water. To the dry p-chlorophenol was added 3.3 g of zirconium n-propoxide in n-propanol consisting of 21.6% zirconium (0.008 mole) and 10.8% free propanol. The mixture was distilled at atmospheric pressure under nitrogen removing 1.0 g of n-propanol. To the resultant mixture was added methyl disulfide (7.1 g, 0.075 moles). The mixture was heated under nitrogen at reflux for 43 hours during which the temperature increased to 180° C. The mixture was cooled, hydrolyzed by addition of water, treated with concentrated HCl to dissolve solids, and extracted with ether. The ether extracts were dried over magnesium sulfate, filtered, and concentrated on a rotary flash evaporator. GC analysis of the concentrate indicated only two major components, 5.9 g of 4-chlorophenol and 8.1 g of 2-methylthio-4-chlorophenol (62% yield).

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

zirconium

Quantity

0.008 mol

Type

catalyst

Reaction Step Five

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C1CCCCC1.[CH3:15][S:16]SC.Cl>[Zr].O.C(O)CC>[CH3:15][S:16][C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CSSC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

5.9 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)O

|

Step Five

|

Name

|

zirconium

|

|

Quantity

|

0.008 mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zr]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

180 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove cyclohexane and water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the dry p-chlorophenol was added 3.3 g of zirconium n-propoxide in n-propanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The mixture was distilled at atmospheric pressure under nitrogen removing 1.0 g of n-propanol

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated under nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 43 hours during which the temperature

|

|

Duration

|

43 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve solids

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ether extracts were dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on a rotary flash evaporator

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CSC1=C(C=CC(=C1)Cl)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.1 g | |

| YIELD: PERCENTYIELD | 62% | |

| YIELD: CALCULATEDPERCENTYIELD | 61.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |